molecular formula C12H8ClNO3 B1605464 1-Chloro-2-(4-nitrophenoxy)benzene CAS No. 2091-61-4

1-Chloro-2-(4-nitrophenoxy)benzene

Cat. No.: B1605464
CAS No.: 2091-61-4
M. Wt: 249.65 g/mol
InChI Key: YRXPWHHZVCKCLN-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-nitrophenoxy)benzene is a chemical compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 g/mol. This compound has gained attention in the scientific community due to its diverse applications in various fields of research and industry.

Preparation Methods

The synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene typically involves the reaction of 1-chloro-2-nitrobenzene with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), followed by heating the mixture to facilitate the reaction. The product is then purified through crystallization and separation techniques.

Chemical Reactions Analysis

1-Chloro-2-(4-nitrophenoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2-(4-nitrophenoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-nitrophenoxy)benzene involves its interaction with molecular targets through nucleophilic aromatic substitution. The nitro group activates the aromatic ring towards nucleophilic attack, allowing the compound to react with nucleophiles . This mechanism is crucial for its applications in organic synthesis and enzyme inhibition studies .

Comparison with Similar Compounds

1-Chloro-2-(4-nitrophenoxy)benzene can be compared with similar compounds such as:

    1-Bromo-4-nitrobenzene: This compound has a similar structure but with a bromine atom instead of a chlorine atom.

    2,4-Dichloro-1-(4-nitrophenoxy)benzene: This compound has an additional chlorine atom on the benzene ring, which affects its reactivity and applications.

    1-Chloro-4-nitrobenzene: This compound lacks the phenoxy group, making it less versatile in certain reactions.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

1-chloro-2-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXPWHHZVCKCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175066
Record name Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091-61-4
Record name 1-Chloro-2-(4-nitrophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2091-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, o-chlorophenyl p-nitrophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(4-nitrophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

56 g (0.400 mol) of potassium carbonate and 5.6 g of purified copper are added to a lukewarm solution (≃60° C.) of 51.5 g (0.400 mol) of p-chlorophenol and 72 g (0.456 mol) of p-chloronitrobenzene in 40 ml of dimethylformamide and the mixture is then heated to the reflux temperature for 5 hours. The inorganic salts are removed by filtering the reaction mixture and the dimethylformamide is evaporated under reduced pressure. The residue is purified by crystallisation from methanol to give 83.2 g of a yellow beige powder.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
5.6 g
Type
catalyst
Reaction Step One
Yield
83.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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